4-(4-Fluoro-3,5-dimethylbenzoyl)morpholine-3-carbonitrile
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Overview
Description
4-(4-Fluoro-3,5-dimethylbenzoyl)morpholine-3-carbonitrile is a synthetic organic compound characterized by the presence of a fluorinated benzoyl group, a morpholine ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3,5-dimethylbenzoyl)morpholine-3-carbonitrile typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of 4-fluoro-3,5-dimethylbenzoyl chloride from 4-fluoro-3,5-dimethylbenzoic acid using thionyl chloride as a reagent.
Morpholine Ring Formation: The benzoyl chloride intermediate is then reacted with morpholine in the presence of a base such as triethylamine to form 4-(4-fluoro-3,5-dimethylbenzoyl)morpholine.
Introduction of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3,5-dimethylbenzoyl)morpholine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
4-(4-Fluoro-3,5-dimethylbenzoyl)morpholine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3,5-dimethylbenzoyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The fluorinated benzoyl group and the morpholine ring play crucial roles in its binding affinity and specificity towards these targets. The carbonitrile group may also contribute to its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethylbenzoyl)morpholine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
4-(4-Fluorobenzoyl)morpholine: Lacks the dimethyl groups, which may influence its steric properties and interactions with molecular targets.
4-(4-Fluoro-3,5-dimethylbenzoyl)piperidine: Contains a piperidine ring instead of a morpholine ring, which may alter its chemical and biological properties.
Uniqueness
4-(4-Fluoro-3,5-dimethylbenzoyl)morpholine-3-carbonitrile is unique due to the combination of a fluorinated benzoyl group, a morpholine ring, and a carbonitrile group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.
Properties
IUPAC Name |
4-(4-fluoro-3,5-dimethylbenzoyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-9-5-11(6-10(2)13(9)15)14(18)17-3-4-19-8-12(17)7-16/h5-6,12H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITFWZIHACAQPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C(=O)N2CCOCC2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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